2,5-Dimethoxypyrazine
Overview
Description
Synthesis Analysis
The synthesis of 2,5-dimethoxypyrazine derivatives and related compounds involves various chemical strategies, including the dimerization of amino acid-derived α-amino aldehydes for biomimetic synthesis of disubstituted pyrazines. This approach demonstrates the feasibility of alternative biosynthetic routes and provides a concise method for pyrazine synthesis from readily available amino acids (Badrinarayanan & Sperry, 2012). Another method involves the Sonogashira cross-coupling reaction, highlighting the synthesis of di(aryleneethynyl)pyrazine derivatives, which showcases the structural versatility and optoelectronic properties of pyrazine-based compounds (Zhao et al., 2004).
Molecular Structure Analysis
The molecular structure of 2,5-dimethoxypyrazine derivatives reveals insights into their conformation and electronic properties. For instance, the X-ray crystal structure of certain derivatives demonstrates specific orientations of substituent groups relative to the pyrazine ring, influencing the compound's electronic properties and interactions (Türksoy et al., 2003).
Chemical Reactions and Properties
2,5-Dimethoxypyrazine and its derivatives undergo various chemical reactions, leading to the formation of new compounds with unique properties. For example, reactions with methanol can produce addition or substitution products, highlighting the reactivity of the pyrazine ring and its potential for further functionalization (Tsuzuki & Tada, 1985).
Physical Properties Analysis
The physical properties of 2,5-dimethoxypyrazine derivatives, such as their photoluminescence and electroluminescence, are of significant interest for applications in material science and electronics. Studies on phenylene-dimethylpyrazine co-oligomers have shown violet-blue photoluminescence and blue electroluminescence, making them promising candidates for optoelectronic devices (Türksoy et al., 2003).
Chemical Properties Analysis
The chemical properties of 2,5-dimethoxypyrazine derivatives, such as their electrochemical behavior and interaction with other molecules, are critical for understanding their functionality and potential applications. Studies have detailed the synthesis and characterization of pyrazine derivatives, including their electrochemical properties and molecular structures, to explore their utility in various fields (Golla et al., 2020).
Scientific Research Applications
Uterine Hypercontraction Inhibition : Yamada et al. (1998) found that 2,5-dimethylpyrazine effectively inhibits oxytocic agent-induced uterine hypercontraction in rats. This could prevent medical accidents like uterine rupture or fetal pressure death due to contractions (Yamada, Kobayashi, Fujihara, & Ohta, 1998).
Impact on Testosterone Levels : In 1994, Yamada et al. reported that a high dose of 2,5-dimethylpyrazine decreases testosterone levels in juvenile male rats, affecting the biosynthesis of polyamines and acid phosphatase in the prostate during the growth period (Yamada, Shimizu, Komatsu, Sakata, & Ohta, 1994).
Uterine Weight Decrease : Research by Yamada, Takahashi, & Ohta (1992) suggests that 2,5-dimethylpyrazine may have a direct inhibitory action on the uterus, as indicated by a decrease in uterus weight in female rats (Yamada, Takahashi, & Ohta, 1992).
Reproductive Effects : Jemioło & Novotny (1993) observed that female mice exposed to synthetic 2,5-dimethylpyrazine experienced delayed puberty, lower reproductive success, and higher pup mortality during lactation (Jemioło & Novotny, 1993).
Genetic Apparatus Stability : Daev et al. (2009) found that female house mouse pheromone 2,5-dimethylpyrasine and similar compounds can induce mitotic aberrations in male mice, with their cytogenetic activity depending on structural peculiarities (Daev, Kazarova, Vyborova, & Dukel’skaya, 2009).
Biological Activity of Derivatives : MadhuKumarD et al. (2015) discussed that novel pyrazoline derivatives containing dimethoxy and dinitro compounds exhibit significant antioxidant, antimicrobial, and antihelmintic properties (MadhuKumarD et al., 2015).
Anti-Arthritic Potential : Shabbir et al. (2014) indicated that DHP treatment, which involves a compound related to 2,5-DMP, reduces arthritis severity, inflammation, and bone erosion in a rat model, suggesting its potential as an anti-arthritic agent (Shabbir, Shahzad, Ali, Zia-ur-Rehman, 2014).
Flavoring in Baked Food Products : Scalone et al. (2020) showed that adding whey protein hydrolysates effectively promotes the generation of 2,5-dimethylpyrazine and other aroma compounds in baked food products like bread and cookies (Scalone, Ioannidis, Lamichhane, Devlieghere, de Kimpe, Cadwallader, & De Meulenaer, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBERXJJYPMNVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556816 | |
Record name | 2,5-Dimethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxypyrazine | |
CAS RN |
117856-61-8 | |
Record name | 2,5-Dimethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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